![molecular formula C4H6O2 B096588 Methylmalondialdehyde CAS No. 16002-19-0](/img/structure/B96588.png)
Methylmalondialdehyde
Overview
Description
Methylmalondialdehyde is a derivative of malondialdehyde, a highly reactive compound that is a marker for oxidative stress. It is structurally similar to malondialdehyde but includes a methyl group, making it a useful internal standard in various analytical methods. This compound is often used in scientific research due to its stability and detectability by common analytical techniques.
Mechanism of Action
Target of Action
Methylmalondialdehyde (MMDA) is structurally close to Malondialdehyde (MDA), a compound derived from lipid peroxidation and from eicosanoid biosynthesis . MDA exists in biological matrices both in the free form and bound to SH and/or NH2 groups of various biomolecules . Therefore, it’s plausible that MMDA may interact with similar targets.
Mode of Action
MDA is known for its high reactivity and capability of forming adducts with multiple biological molecules such as proteins or DNA . This reactivity is mainly based on its electrophilicity, making it strongly reactive toward nucleophiles, such as basic amino acid residues (i.e., lysine and histidine) .
Biochemical Pathways
MMDA is often used as an internal standard for the detection of MDA . MDA is an end-product of the radical-initiated oxidative decomposition of poly-unsaturated fatty acids . It is also generated as a side product of thromboxane A2 synthesis . In case of thromboxane A2 synthesis, MDA is formed during the conversion of the endoperoxide prostaglandin H2 (PGH2) by thromboxane synthase . PGH2 is derived from arachidonic acid by conversion via cyclooxygenases .
Pharmacokinetics
It is known that mmda is easily obtainable from a commercial compound and is detectable by common methods such as hplc, gc, and capillary electrophoresis . This suggests that MMDA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Mda, a structurally similar compound, is known to cause toxic stress in cells and form covalent protein adducts referred to as “advanced lipoxidation end-products” (ale), in analogy to advanced glycation end-products (age) .
Action Environment
Given its use as an internal standard for mda detection in various biological matrices such as rat brain, rat liver microsomes, and human plasma , it can be inferred that MMDA may be stable and effective in a variety of biological environments.
Biochemical Analysis
Biochemical Properties
Methylmalondialdehyde is a highly reactive compound that belongs to the class of 1,3-dicarbonyl compounds . It is known to interact with various biomolecules, including enzymes and proteins, due to its high reactivity . The nature of these interactions is primarily due to the electrophilic nature of this compound, which makes it strongly reactive towards nucleophiles .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its high reactivity allows it to form covalent protein adducts, referred to as “advanced lipoxidation end-products” (ALE), causing toxic stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is capable of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Its 1,3-dialdehydic structure allows it to form mesomerically stabilized Schiff bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmalondialdehyde can be synthesized through the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction typically involves acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced similarly to malondialdehyde, often through the oxidation of polyunsaturated fatty acids. The process involves controlled conditions to ensure the purity and stability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions due to its electrophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Biomarker for Oxidative Stress
Methylmalondialdehyde is widely recognized as a biomarker for oxidative stress, which is linked to numerous diseases including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. The quantification of MDA levels in biological samples can provide insights into the extent of oxidative damage occurring within an organism.
Analytical Techniques for Detection
Various methods have been developed to detect and quantify this compound:
- Electrochemical Sensors : Recent advancements include the development of electrochemical sensors that utilize modified screen-printed carbon electrodes (SPCE) with porphyrin-functionalized magnetic graphene oxide. These sensors have shown high sensitivity and selectivity for MDA detection in serum samples, with a wide linear range (0.01–100 µM) and a low limit of quantification (0.010 µM) .
- Capillary Electrophoresis : this compound has also been utilized as an internal standard in capillary electrophoresis techniques for the direct quantification of free and total MDA in biological samples. This method enhances the accuracy of measurements by compensating for variations during sample preparation .
- High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method has been established using this compound as an internal standard to improve the assessment of lipid peroxidation from plasma samples. The method demonstrated a high recovery rate (88.5%) and excellent linearity across a concentration range .
Table 1: Comparison of Analytical Methods for MDA Detection
Method | Sensitivity | Detection Range | Internal Standard Used |
---|---|---|---|
Electrochemical Sensor | High | 0.01–100 µM | None |
Capillary Electrophoresis | Moderate | 0.2–0.4 µmol/L | Synthesized MDA |
High-Performance Liquid Chromatography | High | 0–100 µM | This compound |
Role in Disease Research
This compound's role extends beyond mere detection; it serves as a critical component in understanding disease mechanisms:
- Cancer Research : Elevated levels of MDA are associated with increased oxidative stress in cancer patients. Studies have indicated that monitoring MDA levels can aid in assessing the effectiveness of therapeutic interventions .
- Cardiovascular Diseases : The correlation between high MDA levels and cardiovascular diseases highlights its potential as a prognostic marker. Research indicates that increased oxidative stress contributes to endothelial dysfunction and atherogenesis .
- Neurodegenerative Disorders : In conditions such as Alzheimer’s disease, elevated MDA levels have been linked to neuronal damage caused by oxidative stress, suggesting that it could serve as a potential therapeutic target or diagnostic marker .
Food Safety and Quality Control
This compound is also significant in food science, particularly concerning lipid oxidation in food products:
- Quality Assessment : The presence of MDA is used as an indicator of lipid oxidation in food items, which can affect flavor, color, and nutritional value. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor MDA levels during food processing .
- Shelf-life Studies : Understanding the formation of this compound during storage helps predict the shelf life of products containing fats and oils, thereby guiding manufacturers in quality control processes .
Comparison with Similar Compounds
Malondialdehyde: The parent compound, widely used as a biomarker for oxidative stress.
4-Hydroxy-2-nonenal: Another aldehyde formed during lipid peroxidation, known for its high reactivity.
4-Hydroxy-2-hexenal: Similar to 4-hydroxy-2-nonenal but with a shorter carbon chain.
Uniqueness: Methylmalondialdehyde is unique due to its methyl group, which enhances its stability and makes it a more suitable internal standard for analytical methods compared to malondialdehyde. Its structural similarity to malondialdehyde allows it to mimic the behavior of the parent compound while providing more reliable and reproducible results in various assays.
Biological Activity
Methylmalondialdehyde (MDA) is a highly reactive compound classified as a β-dicarbonyl, primarily recognized for its role as a biomarker for oxidative stress and its involvement in various pathological conditions. This article explores the biological activities of MDA, its implications in health and disease, and recent research findings.
Overview of this compound
MDA is produced during lipid peroxidation, particularly of polyunsaturated fatty acids. Its formation is indicative of oxidative damage within cells, making it a significant marker for assessing oxidative stress levels in biological samples. Elevated MDA levels have been linked to numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers .
Biological Implications
Oxidative Stress and Cellular Damage
MDA is known to interact with various biomolecules, leading to significant biological implications. It can form covalent adducts with proteins and nucleic acids, disrupting normal cellular functions and contributing to cellular damage. This reactivity is particularly concerning in the context of chronic inflammation and tissue damage .
Pathological Associations
Research has shown that increased levels of MDA correlate with several pathological conditions:
- Cardiovascular Diseases: Elevated MDA levels are often observed in patients with heart diseases, suggesting a link between oxidative stress and cardiovascular health.
- Neurodegenerative Disorders: Conditions like Alzheimer's disease have been associated with increased oxidative stress markers, including MDA .
- Cancer: High MDA levels may contribute to mutagenesis and tumor progression through DNA interactions.
Research Findings
Recent studies have provided valuable insights into the biological activity of MDA:
Case Study: Birth Method Influence on MDA Levels
A study examined the influence of birth methods on MDA levels in neonates. The results indicated that neonates born via vaginal delivery exhibited significantly higher MDA levels compared to those born by elective cesarean section. This suggests that the mode of delivery may influence oxidative stress markers in newborns .
Antioxidant Enzyme Activity
Research involving aging mice demonstrated that antioxidant treatments could modulate MDA levels. For instance, supplementation with Chlorella vulgaris significantly reduced lipid peroxidation (as measured by MDA levels) across different age groups. This highlights the potential for dietary antioxidants to mitigate oxidative stress effects .
Comparative Analysis with Related Compounds
To better understand MDA's unique role in biological systems, it is useful to compare it with structurally or functionally similar compounds:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Acetaldehyde | Aldehyde | Toxicity; forms adducts with proteins | Commonly found in alcoholic beverages |
Malondialdehyde | Aldehyde | Biomarker for oxidative stress | Produced during lipid peroxidation |
4-Hydroxynonenal | Aldehyde | Cytotoxic; involved in inflammation | Derived from arachidonic acid metabolism |
2,4-Dienal | Diene Aldehyde | Reactive; involved in lipid peroxidation | Less studied compared to MDA |
MDA stands out due to its dual role as both a biomarker for oxidative stress and a potential mutagenic agent through its interactions with nucleic acids and proteins.
Properties
IUPAC Name |
2-methylpropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSFSCCSQAYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166786 | |
Record name | Methylmalondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16002-19-0 | |
Record name | Methylmalondialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16002-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylmalondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMALONDIALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methylpropanedial in combustion chemistry?
A1: 2-Methylpropanedial is a significant dicarbonyl species formed during the combustion of hydrocarbons and biofuels. Specifically, it arises from the ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane, an intermediate in n-butane oxidation []. This compound is often used as a proxy for modeling the reaction rates of ketohydroperoxides, which are important due to their chain-branching potential in combustion processes [].
Q2: How does the formation of 2-methylpropanedial impact our understanding of fuel oxidation?
A2: The identification of 2-methylpropanedial as a product of 2-methyloxetane oxidation highlights the complexity of cyclic ether reactions in combustion []. Current chemical kinetic models used for combustion often oversimplify these reactions. Understanding the formation pathways and subsequent reactions of species like 2-methylpropanedial is crucial for developing more accurate and predictive combustion models.
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